Conformational Energy of 2-Ethyl Substituent Differentiates from 2-Methyl and 2-Vinyl Analogs
The conformational energy of the 2-ethyl group in tetrahydropyran is 2.62 kcal/mol, as determined by low-temperature NMR spectroscopy [1]. This value is lower than that of the 2-methyl group (2.86 kcal/mol) but higher than that of the 2-vinyl group (2.27 kcal/mol) and 2-carbomethoxy group (1.38 kcal/mol) [1]. The intermediate steric demand of the ethyl group directly influences the equilibrium between axial and equatorial conformers, impacting the spatial presentation of the 3-carboxylic acid functionality for intermolecular interactions.
| Evidence Dimension | Conformational energy (kcal/mol) |
|---|---|
| Target Compound Data | 2-Ethyl: 2.62 |
| Comparator Or Baseline | 2-Methyl: 2.86; 2-Vinyl: 2.27; 2-Carbomethoxy: 1.38 |
| Quantified Difference | 2-Ethyl vs 2-Methyl: -0.24 kcal/mol; 2-Ethyl vs 2-Vinyl: +0.35 kcal/mol |
| Conditions | Tetrahydropyran ring, low-temperature NMR, JACS 1982 |
Why This Matters
The specific conformational bias affects the reactivity and binding orientation of 2-ethyloxane-3-carboxylic acid derivatives in stereoselective syntheses or target engagement assays.
- [1] Eliel, E.L.; Hargrave, K.D.; Pietrusiewicz, K.M. Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 1982, 104, 3635. View Source
